molecular formula C7H11N3O3 B13274321 1-(1-hydroxypropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

1-(1-hydroxypropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B13274321
M. Wt: 185.18 g/mol
InChI Key: LFCQNOLRZFQESF-UHFFFAOYSA-N
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Description

1-(1-Hydroxypropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is an organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring substituted with a hydroxypropan-2-yl group and a carboxylic acid group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-hydroxypropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction of azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” The reaction is catalyzed by copper(I) ions and proceeds under mild conditions, often in the presence of a base such as triethylamine. The hydroxypropan-2-yl group can be introduced via a subsequent reduction step using reagents like sodium borohydride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Hydroxypropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the hydroxy group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in anhydrous ether at low temperatures.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products:

    Oxidation: 1-(1-Oxopropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid.

    Reduction: 1-(1-Hydroxypropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-methanol.

    Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

1-(1-Hydroxypropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of enzymes involved in metabolic pathways.

    Medicine: Explored for its antimicrobial and antifungal properties, making it a candidate for drug development.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(1-hydroxypropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypropan-2-yl group can form hydrogen bonds with active site residues, while the triazole ring can engage in π-π interactions or coordinate with metal ions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

    1-(1-Hydroxypropan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid: Lacks the methyl group at the 5-position, which may affect its biological activity.

    5-Methyl-1H-1,2,3-triazole-4-carboxylic acid: Lacks the hydroxypropan-2-yl group, which may reduce its ability to form hydrogen bonds.

    1-(1-Hydroxypropan-2-yl)-5-methyl-1H-1,2,3-triazole: Lacks the carboxylic acid group, which may affect its solubility and reactivity.

Uniqueness: 1-(1-Hydroxypropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of both the hydroxypropan-2-yl and carboxylic acid groups, which confer distinct chemical and biological properties. These functional groups enhance its ability to interact with various molecular targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C7H11N3O3

Molecular Weight

185.18 g/mol

IUPAC Name

1-(1-hydroxypropan-2-yl)-5-methyltriazole-4-carboxylic acid

InChI

InChI=1S/C7H11N3O3/c1-4(3-11)10-5(2)6(7(12)13)8-9-10/h4,11H,3H2,1-2H3,(H,12,13)

InChI Key

LFCQNOLRZFQESF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1C(C)CO)C(=O)O

Origin of Product

United States

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